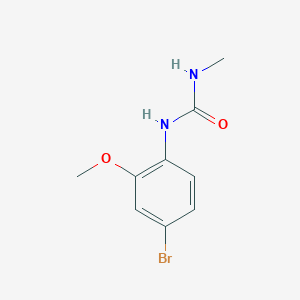
1-(4-Bromo-2-methoxyphenyl)-3-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-2-methoxyphenyl)-3-methylurea is an organic compound that features a bromine atom, a methoxy group, and a urea moiety attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-methoxyphenyl)-3-methylurea typically involves the reaction of 4-bromo-2-methoxyaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4-bromo-2-methoxyaniline and methyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also include additional steps for purification and quality control to meet regulatory standards.
化学反応の分析
Types of Reactions
1-(4-Bromo-2-methoxyphenyl)-3-methylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with higher oxidation states, such as nitro derivatives.
Reduction: Products with reduced functional groups, such as amines.
科学的研究の応用
1-(4-Bromo-2-methoxyphenyl)-3-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Bromo-2-methoxyphenyl)-3-methylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
1-(4-Bromo-2-methoxyphenyl)-3-methylurea can be compared with other similar compounds, such as:
1-(4-Bromo-2-methoxyphenyl)ethanone: Similar structure but with an ethanone group instead of a urea moiety.
4-Bromo-2-methoxyphenol: Lacks the urea and methyl groups, but shares the bromine and methoxy substituents.
2-Bromo-4’-methoxyacetophenone: Contains a bromine and methoxy group but differs in the position and additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H11BrN2O2 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC名 |
1-(4-bromo-2-methoxyphenyl)-3-methylurea |
InChI |
InChI=1S/C9H11BrN2O2/c1-11-9(13)12-7-4-3-6(10)5-8(7)14-2/h3-5H,1-2H3,(H2,11,12,13) |
InChIキー |
RHGZBCYNOJAEGA-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NC1=C(C=C(C=C1)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


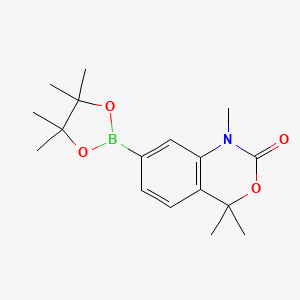
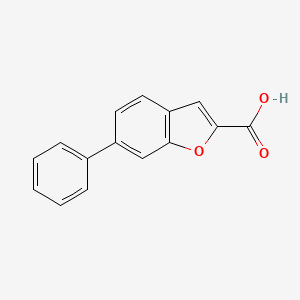
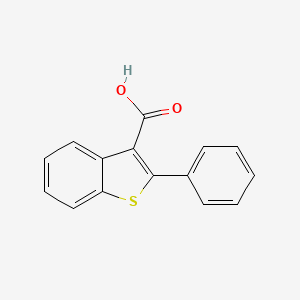
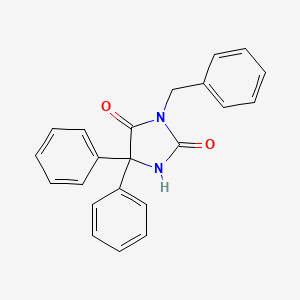
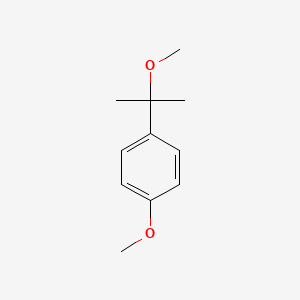
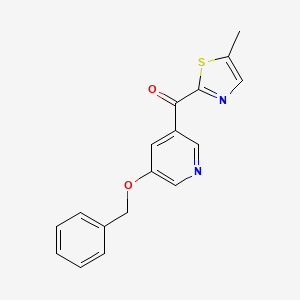
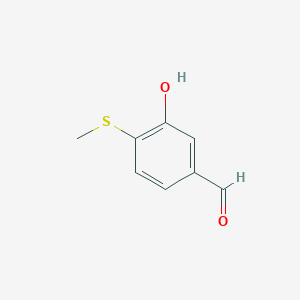
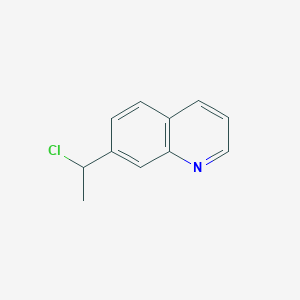

![2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine](/img/structure/B13984811.png)
![Azane;7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13984822.png)

![1,4-Bis[2-[benzyl(2-hydroxyethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13984841.png)

